molecular formula C16H23N3O3 B11564469 N-[2-(morpholin-4-yl)ethyl]-N'-(1-phenylethyl)ethanediamide

N-[2-(morpholin-4-yl)ethyl]-N'-(1-phenylethyl)ethanediamide

Cat. No.: B11564469
M. Wt: 305.37 g/mol
InChI Key: AVGACXXGDIDLMM-UHFFFAOYSA-N
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Description

N-[2-(morpholin-4-yl)ethyl]-N’-(1-phenylethyl)ethanediamide is a synthetic organic compound characterized by the presence of a morpholine ring, an ethyl chain, and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(morpholin-4-yl)ethyl]-N’-(1-phenylethyl)ethanediamide typically involves a multi-step process:

    Formation of the Intermediate: The initial step involves the reaction of morpholine with ethylene oxide to form 2-(morpholin-4-yl)ethanol.

    Amidation Reaction: The intermediate is then reacted with 1-phenylethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired ethanediamide compound.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[2-(morpholin-4-yl)ethyl]-N’-(1-phenylethyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Oxidized derivatives of the morpholine ring

    Reduction: Amine derivatives

    Substitution: Substituted morpholine derivatives

Scientific Research Applications

Chemistry

In chemistry, N-[2-(morpholin-4-yl)ethyl]-N’-(1-phenylethyl)ethanediamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound is investigated for its potential as a ligand in receptor binding studies. Its ability to interact with various biological targets makes it a valuable tool in pharmacological research.

Medicine

Medically, N-[2-(morpholin-4-yl)ethyl]-N’-(1-phenylethyl)ethanediamide is explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects. It is also studied for its role in modulating neurotransmitter systems.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N-[2-(morpholin-4-yl)ethyl]-N’-(1-phenylethyl)ethanediamide exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to receptors or enzymes, modulating their activity. The pathways involved often include signal transduction mechanisms that lead to the desired biological response.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(morpholin-4-yl)ethyl]-N’-(1-phenylethyl)ethanediamide
  • N-[2-(piperidin-4-yl)ethyl]-N’-(1-phenylethyl)ethanediamide
  • N-[2-(morpholin-4-yl)ethyl]-N’-(1-benzyl)ethanediamide

Uniqueness

N-[2-(morpholin-4-yl)ethyl]-N’-(1-phenylethyl)ethanediamide stands out due to its specific combination of the morpholine ring and phenylethyl group, which imparts unique chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities and reactivity profiles, making it a distinct entity in both research and industrial applications.

This comprehensive overview highlights the significance of N-[2-(morpholin-4-yl)ethyl]-N’-(1-phenylethyl)ethanediamide in various scientific and industrial contexts

Properties

Molecular Formula

C16H23N3O3

Molecular Weight

305.37 g/mol

IUPAC Name

N-(2-morpholin-4-ylethyl)-N'-(1-phenylethyl)oxamide

InChI

InChI=1S/C16H23N3O3/c1-13(14-5-3-2-4-6-14)18-16(21)15(20)17-7-8-19-9-11-22-12-10-19/h2-6,13H,7-12H2,1H3,(H,17,20)(H,18,21)

InChI Key

AVGACXXGDIDLMM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NCCN2CCOCC2

Origin of Product

United States

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